2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted at various positions with a naphthamido group, a methyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic thieno[2,3-c]pyridine core, along with the various substituents. The naphthamido group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activities of Phenothiazines
Recent medicinal chemistry investigations have explored phenothiazines, which share structural similarities with the specified compound due to their heterocyclic aromatic nature. These studies have revealed phenothiazines with various substituents exhibiting significant biological activities, such as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The versatility in biological activities suggests that compounds like 2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride could have diverse scientific research applications, particularly in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Advances in Thienopyridine-Class Antithrombotic Drugs
The synthesis and development of thienopyridine-class drugs, such as clopidogrel, highlight the therapeutic potential of compounds with similar structures. This class of drugs, known for its antithrombotic and antiplatelet properties, suggests that this compound could be explored for cardiovascular diseases, emphasizing the importance of synthetic methodologies in enhancing drug efficacy and accessibility (Saeed et al., 2017).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including naphthalimides and analogues, have been extensively studied for their medicinal applications. These compounds interact with various biological targets through noncovalent bonds, exhibiting a wide range of potential therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral activities. This area of research underscores the potential of compounds like this compound in contributing to the development of new drugs and diagnostic agents (Gong, Addla, Lv, & Zhou, 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . This is achieved through its bicyclic heteroaromatic motif, which has hydrogen bond donor-acceptor hinge binder motifs . These motifs allow the compound to form secondary interactions with GRK2, leading to its inhibition .
Biochemical Analysis
Biochemical Properties
It is known that similar thieno[2,3-c]pyridine derivatives have been evaluated pharmacologically and found to have various activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic . These compounds are known to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown inhibitory effects on the growth of certain bacteria .
Molecular Mechanism
Similar compounds have been found to interact with the hinge region of their target kinases, with the ring nitrogen acting as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Properties
IUPAC Name |
6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S.ClH/c1-23-9-8-15-16(11-23)26-20(17(15)18(21)24)22-19(25)14-7-6-12-4-2-3-5-13(12)10-14;/h2-7,10H,8-9,11H2,1H3,(H2,21,24)(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZGCKOTNIYYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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